

Application Notes and Protocols for the Spectroscopic Characterization of Pandamarilactonine A

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Compound of Interest		
Compound Name:	Pandamarilactonine A	
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Introduction

Pandamarilactonine A is a pyrrolidine alkaloid isolated from the leaves of Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asian cuisine and traditional medicine. The structural elucidation of this natural product is a critical step in understanding its chemical properties and potential pharmacological activities. This document provides detailed application notes and protocols for the spectroscopic techniques used in the characterization of Pandamarilactonine A, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. The structural determination of Pandamarilactonine A was initially reported and later revised, underscoring the importance of a multi-faceted spectroscopic approach.[1][2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Pandamarilactonine A**. This data is essential for the verification and characterization of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Pandamarilactonine A



Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm and coupling constants (J) are in Hz.

Position	¹³ C Chemical Shift (δ)	¹H Chemical Shift (δ), Multiplicity, J (Hz)
2	174.5	-
3	130.9	-
4	147.5	7.15 (q, J=1.5)
5	83.9	4.75 (dq, J=7.0, 1.5)
6	10.7	1.95 (d, J=7.0)
2'	64.2	3.20 (m)
3'	29.8	1.80 (m), 2.05 (m)
4'	24.5	1.55 (m), 1.90 (m)
5'	53.8	2.90 (m), 3.10 (m)
7'	170.8	-
8'	118.6	5.80 (s)
9'	143.2	-
10'	14.2	1.85 (s)

Note: The numbering of the atoms is based on the revised structure of **Pandamarilactonine A**.

Table 2: Mass Spectrometry, UV-Vis, and IR Spectroscopic Data for Pandamarilactonine A



Spectroscopic Technique	Key Observations	
High-Resolution Mass Spectrometry (HR-MS)	m/z [M+H]+: Found 318.1704; Calculated for C ₁₈ H ₂₄ NO ₄ : 318.1705	
Ultraviolet-Visible (UV-Vis) Spectroscopy	λ max (MeOH): 275 nm (log ε 4.23), 220 nm (sh), 201 nm (log ε 3.67)[3]	
Infrared (IR) Spectroscopy	νmax (neat): 1758 cm $^{-1}$ (α,β-unsaturated γ-lactone)[3]	

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of **Pandamarilactonine A**, including connectivity and stereochemistry, through 1D and 2D NMR experiments.

Instrumentation: 400 or 500 MHz NMR Spectrometer

Sample Preparation:

- Dissolve approximately 5 mg of purified Pandamarilactonine A in 0.5 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

1D NMR Data Acquisition:

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 12-15 ppm.
 - Number of Scans: 16-64, depending on sample concentration.



• Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
- Spectral Width: 200-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has low natural abundance.
- Relaxation Delay: 2 seconds.

2D NMR Data Acquisition:

- COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C, crucial for establishing the connectivity of quaternary
 carbons and different spin systems.

High-Resolution Mass Spectrometry (HR-MS)

Objective: To determine the accurate mass and elemental composition of **Pandamarilactonine A**.

Instrumentation: Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) Mass Spectrometer coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

Sample Preparation:

- Dissolve a small amount of Pandamarilactonine A (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- For FAB-MS, a matrix such as m-nitrobenzyl alcohol (NBA) is used.[3]



Data Acquisition:

- Ionization Mode: Positive ion mode ([M+H]+).
- Mass Range:m/z 100-1000.
- Resolution: >10,000.
- Analysis: The measured accurate mass is used to calculate the elemental formula using software that considers isotopic abundances.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To identify the presence of chromophores, such as conjugated systems, in the molecule.

Instrumentation: Double-beam UV-Vis Spectrophotometer.

Sample Preparation:

- Prepare a dilute solution of Pandamarilactonine A in methanol (spectroscopic grade). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
- Use methanol as the reference blank.

Data Acquisition:

- Wavelength Range: 200-400 nm.
- Scan Speed: Medium.
- Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known. The presence of an α,β-unsaturated γlactone system is indicated by the absorption maxima.[3]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Pandamarilactonine A**, particularly the carbonyl group of the lactone.



Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

- Neat: A drop of the purified compound (if an oil) is placed between two KBr or NaCl plates.
- KBr Pellet: A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.
- Film: A solution of the compound in a volatile solvent is deposited on a KBr plate, and the solvent is evaporated.

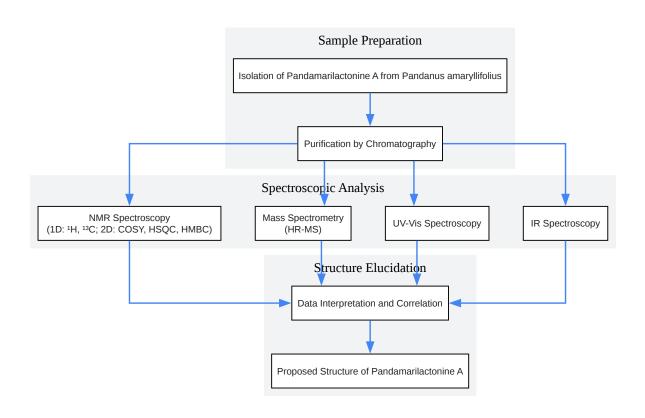
Data Acquisition:

- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Data Analysis: Identify characteristic absorption bands for functional groups. The strong absorption band around 1758 cm $^{-1}$ is indicative of the C=O stretch of an α,β -unsaturated y-lactone.[3]

Visualizations

Experimental Workflow for Spectroscopic Characterization



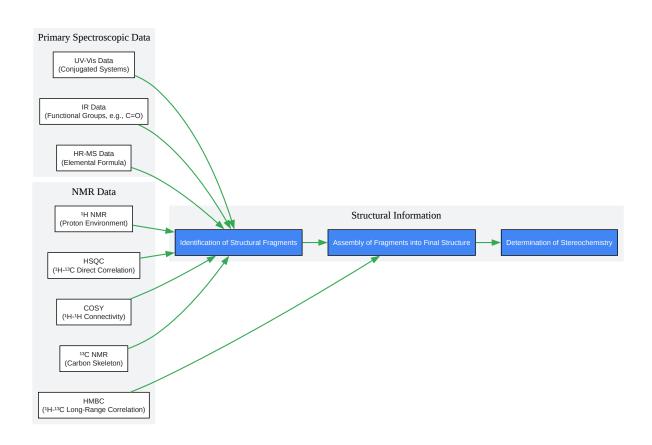


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Caption: Workflow for the characterization of **Pandamarilactonine A**.

Logical Relationship of Spectroscopic Data in Structure Elucidation





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